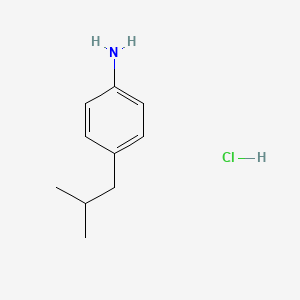

4-(2-Methylpropyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methylpropyl)aniline hydrochloride is not directly studied in the provided papers. However, related compounds and their properties and reactions can give insights into the behavior of similar aniline derivatives. Aniline and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications, including their use as corrosion inhibitors, in photodissociation studies, and as potential therapeutic agents .

Synthesis Analysis

The synthesis of aniline derivatives often involves the functionalization of the aniline moiety. For example, anilinomethylpropionate derivatives have been synthesized and investigated for their corrosion inhibition properties . Similarly, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized for their inhibitory activity against pyruvate dehydrogenase kinase . These studies suggest that the synthesis of 4-(2-Methylpropyl)aniline hydrochloride would likely involve the introduction of the 2-methylpropyl group to the aniline ring, followed by the formation of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as demonstrated in the study of a pyrimidine-carbonitrile aniline derivative . The vibrational wave numbers obtained from these techniques can be used to assign vibrational bands and understand the molecular geometry. The molecular structure influences the physical and chemical properties of the compound, including its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including photoisomerization and photodissociation . The study of aniline and 4-methylpyridine under UV light revealed that these compounds can isomerize to seven-membered ring isomers before dissociation. Electrochemical degradation of aniline and 4-chloroaniline has also been studied, showing that these compounds can be decomposed into nitrobenzene and other intermediates . These findings suggest that 4-(2-Methylpropyl)aniline hydrochloride could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity . The solubility of the compound in various solvents, its melting and boiling points, and its stability under different conditions are important physical properties that can be determined experimentally. The dielectric properties and nonlinearity of aniline derivatives have been studied, indicating their potential for applications in photonic devices .

Aplicaciones Científicas De Investigación

Synthesis of Polymeric Films with Fluorescent Properties

Researchers have synthesized o-hydroxy Schiff bases incorporating anil groups to create polymeric films with unique fluorescent properties. These films exhibit photochromic behavior and are promising for applications in materials science due to their large Stokes shifted emission, indicating potential in optoelectronic devices and sensors (Buruianǎ et al., 2005).

Conductivity and Morphology of Polyaniline

The oxidation of aniline hydrochloride has been utilized to prepare polyaniline with the presence of organic dyes impacting its conductivity and morphology. This process demonstrates the versatility of aniline derivatives in synthesizing conductive polymers, which are critical for the development of electronic and optoelectronic materials (Stejskal & Prokeš, 2020).

Corrosion Inhibition

Anilinomethylpropionate derivatives, related chemically to 4-(2-Methylpropyl)aniline hydrochloride, have been synthesized and investigated as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in hydrochloric acid solutions, highlighting their significance in industrial applications to prevent corrosion (Shukla & Quraishi, 2009).

Water-soluble Polyaniline Synthesis

Research on the matrix polymerization of aniline hydrochloride in the presence of polyelectrolytes has led to the formation of water-soluble polyelectrolyte complexes. These complexes are instrumental in the advancement of water-soluble conducting polymers, which can have a broad range of applications, from sensors to environmental remediation (Boeva et al., 2010).

Adsorption Studies for Environmental Cleanup

The adsorption characteristics of aniline compounds, including derivatives of 4-(2-Methylpropyl)aniline hydrochloride, onto bifunctional polymeric adsorbents, have been studied for their potential in environmental cleanup. Such studies are crucial for designing materials capable of removing hazardous compounds from wastewater, thereby mitigating environmental pollution (Jianguo et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-methylpropyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFJKHTXFCRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)